

A Comparative Analysis of the Safety Profiles of Leading COVID-19 Vaccines

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An objective guide for researchers and drug development professionals on the safety and reactogenicity of mRNA and adenovirus-vectored COVID-19 vaccines, supported by clinical trial data and experimental protocols.

The rapid development and deployment of COVID-19 vaccines have been instrumental in mitigating the global pandemic. This guide provides a detailed comparison of the safety profiles of four prominent vaccines: the mRNA-based BNT162b2 (Pfizer-BioNTech) and mRNA-1273 (Moderna), and the adenovirus-vectored ChAdOx1 nCoV-19 (AstraZeneca) and Ad26.COV2.S (Johnson & Johnson/Janssen). The information presented is collated from extensive clinical trial data and post-marketing surveillance to support researchers, scientists, and drug development professionals in their understanding of these critical public health tools.

Quantitative Comparison of Adverse Events

The following tables summarize the frequency of solicited local and systemic adverse events reported in the pivotal Phase III clinical trials for each vaccine. It is important to note that the definitions of severity and the populations studied may have varied slightly between trials.

Table 1: Comparison of Common Local Adverse Events



Adverse Event	Pfizer- BioNTech (BNT162b2)	Moderna (mRNA-1273)	Johnson & Johnson (Ad26.COV2.S)	AstraZeneca (ChAdOx1 nCoV-19)
Pain at Injection Site	>80%	~92%	~49%	~60-90%
Redness	<10%	~10%	~5%	~60%
Swelling	<10%	~15%	~5%	~50%

Table 2: Comparison of Common Systemic Adverse Events (Following Second Dose for mRNA Vaccines)

Adverse Event	Pfizer- BioNTech (BNT162b2)	Moderna (mRNA-1273)	Johnson & Johnson (Ad26.COV2.S)	AstraZeneca (ChAdOx1 nCoV-19)
Fatigue	~60%	~70%	~38%	~50-70%
Headache	~50%	~65%	~39%	~40-65%
Muscle Pain	~40%	~62%	~33%	~40-60%
Chills	~30%	~48%	~2% (Grade 3)	~30-40%
Fever	~15%	~17%	9% (any)	~20-30%

Rare and Serious Adverse Events

Post-marketing surveillance and further studies have identified rare but serious adverse events associated with some vaccines.

- Myocarditis and Pericarditis: An increased risk of these inflammatory heart conditions has been observed, particularly in male adolescents and young adults, following the second dose of mRNA vaccines (Pfizer-BioNTech and Moderna)[1].
- Thrombosis with Thrombocytopenia Syndrome (TTS): A rare but serious syndrome involving blood clots with low platelet counts has been associated with adenovirus-vectored vaccines



(Johnson & Johnson and AstraZeneca)[2]. The FDA has limited the authorized use of the Johnson & Johnson vaccine due to this risk[2].

Experimental Protocols for Safety Assessment in Phase III Trials

The safety of these vaccines was rigorously evaluated in large-scale, randomized, placebo-controlled Phase III clinical trials. The general methodology for assessing safety is outlined below.

General Protocol for Safety Monitoring:

- Participant Enrollment: Thousands of participants were enrolled, with diverse demographics (age, ethnicity, and underlying health conditions) to ensure the safety data would be broadly applicable.
- Randomization and Blinding: Participants were randomly assigned to receive either the
 vaccine or a placebo (typically a saline solution). Both participants and investigators were
 blinded to the treatment allocation to prevent bias in reporting and assessment of adverse
 events.
- Solicited Adverse Event Collection: For a defined period after each injection (typically 7 days), participants were asked to record specific, anticipated local and systemic adverse events in a diary. These included pain, redness, and swelling at the injection site, and systemic symptoms like fever, fatigue, headache, and muscle pain.
- Unsolicited Adverse Event Monitoring: Participants were monitored for any new or worsening medical conditions (unsolicited adverse events) throughout the trial period (up to two years).
- Serious Adverse Event (SAE) Reporting: Any adverse event that resulted in death, was lifethreatening, required hospitalization, resulted in persistent disability, or was a significant medical event was classified as an SAE and required immediate reporting to the study sponsor and regulatory authorities.
- Data Safety Monitoring Board (DSMB): An independent group of experts, the DSMB, periodically reviewed the accumulating safety data to identify any potential safety concerns and could recommend pausing or stopping the trial if necessary.



Specific protocols for each vaccine's pivotal Phase III trial can be found on clinical trial registries:

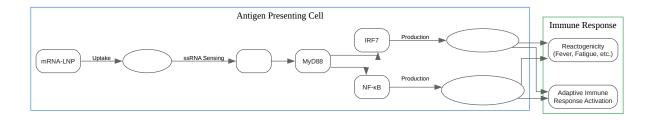
- Pfizer-BioNTech (BNT162b2): NCT04368728
- Moderna (mRNA-1273): NCT04470427[2][3]
- Johnson & Johnson (Ad26.COV2.S ENSEMBLE trial): NCT04505722
- AstraZeneca (ChAdOx1 nCoV-19): NCT04516746

Signaling Pathways and Reactogenicity

The reactogenicity of vaccines, the short-term, expected adverse reactions, is a result of the innate immune system's response to the vaccine components. The differing technologies of mRNA and adenovirus-vectored vaccines engage distinct innate immune signaling pathways.

mRNA Vaccine Immune Activation

mRNA vaccines are recognized by the innate immune system through several mechanisms. The single-stranded mRNA can be sensed by Toll-like receptors (TLRs) such as TLR7 and TLR8 within endosomes of antigen-presenting cells (APCs). The lipid nanoparticles (LNPs) used to deliver the mRNA can also be recognized by immune cells, potentially through TLRs and other pattern recognition receptors. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which contribute to the common systemic side effects and help to shape the subsequent adaptive immune response.





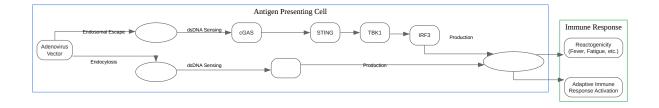
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mRNA Vaccine Innate Immune Signaling Pathway.

Adenovirus Vector Vaccine Immune Activation

Adenovirus-vectored vaccines introduce viral DNA into the cell. This DNA is primarily recognized by Toll-like receptor 9 (TLR9) in the endosome and by the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway in the cytoplasm. Activation of these pathways also leads to the production of type I interferons and pro-inflammatory cytokines, driving the innate immune response and subsequent adaptive immunity.



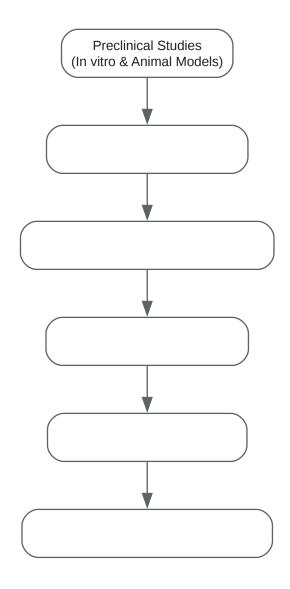
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Adenovirus Vector Innate Immune Signaling Pathway.

Experimental Workflow for Vaccine Safety Assessment

The overall workflow for assessing the safety of a new vaccine involves a multi-stage process, from preclinical studies to post-marketing surveillance.





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General Experimental Workflow for Vaccine Safety Assessment.

In conclusion, the authorized COVID-19 vaccines have undergone rigorous safety evaluations and have demonstrated favorable safety profiles, with the benefits of vaccination significantly outweighing the known and potential risks. The majority of adverse events are mild to moderate and transient. Continuous post-marketing surveillance is crucial for identifying and characterizing rare adverse events to ensure the ongoing safety of these vital public health interventions.



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